

# Technical Support Center: Control of Retained Austenite in Carburized Martensitic Components

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## Compound of Interest

Compound Name: Martensite

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and engineers working with carburized martensitic components. The following sections address common issues encountered during experimental work related to the control of retained austenite.

## Frequently Asked Questions (FAQs)

Q1: What is retained austenite and why is it a concern in carburized components?

A1: Retained austenite (RA) is the austenite phase that does not transform to **martensite** upon quenching to room temperature.<sup>[1]</sup> This occurs because the high carbon and alloy content in the carburized case can depress the **martensite** finish temperature (Mf) to below ambient temperatures.<sup>[2]</sup> High levels of retained austenite are often undesirable as they can lead to dimensional instability if the RA transforms to **martensite** during service, reduced hardness and wear resistance, and an increased risk of grinding cracks.<sup>[1][3]</sup>

Q2: What are the primary factors that influence the amount of retained austenite?

A2: The main factors include:

- **Chemical Composition:** Carbon is the most significant element; higher carbon content in the carburized case lowers the Mf temperature, increasing RA. Alloying elements like nickel and manganese are strong austenite stabilizers and also increase the amount of RA.<sup>[1][4]</sup>

- **Carburizing Parameters:** Higher carburizing temperatures and carbon potentials increase the surface carbon content, which in turn leads to higher levels of retained austenite.[5]
- **Quenching Conditions:** The temperature of the quenching medium and the cooling rate affect the final amount of RA. If the quench temperature is above the  $M_f$ , austenite will be retained. [2]
- **Time After Quenching:** A delay between quenching and subsequent thermal treatments (like sub-zero treatment) can lead to the stabilization of austenite, making it more difficult to transform.[6]

Q3: What is austenite stabilization and how can it be avoided?

A3: Austenite stabilization is a phenomenon where retained austenite becomes more resistant to transformation to **martensite** upon further cooling if it is held for a period at a temperature above the  $M_f$  (e.g., room temperature) after the initial quench.[6] This is thought to be caused by the diffusion of carbon atoms to pin the austenite/**martensite** interface, which increases the energy required for the transformation to restart.[6] To avoid significant stabilization, components should be subjected to sub-zero treatment as soon as possible after quenching.

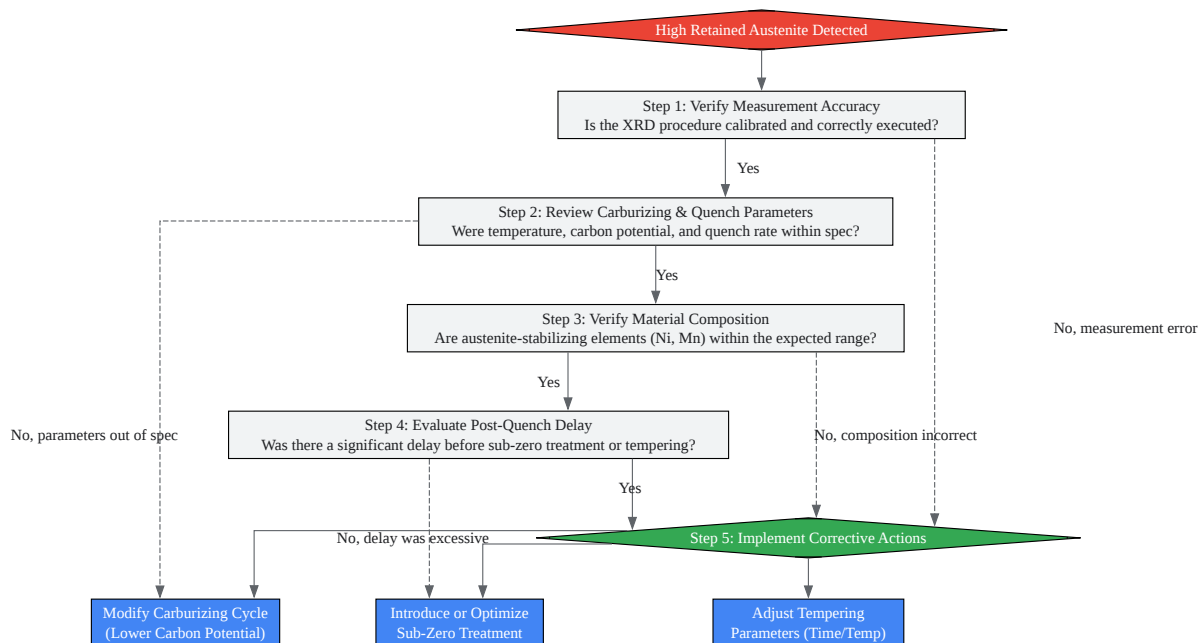
Q4: What is a typical acceptable level of retained austenite?

A4: The acceptable level of retained austenite is highly dependent on the application. For many aerospace and high-performance gear applications, a maximum of 20% is often specified, as noted in standards like SAE AMS 2759/7.[3] However, for some components, a certain amount of RA can be beneficial for improving fracture toughness and resistance to contact fatigue.[7] A study on carburized SAE 8620 steel suggested that for minimum distortion, a retained austenite level of approximately 25% was optimal.[5]

## Troubleshooting Guide

Problem: Higher than expected retained austenite levels after carburizing and quenching.

This guide will walk you through a systematic approach to diagnose and resolve issues with excessive retained austenite.



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Figure 1: Troubleshooting workflow for high retained austenite.

- Step 1: Verify Measurement Accuracy
  - Question: Is your retained austenite measurement technique providing accurate results?
  - Action: Ensure your measurement equipment, particularly X-ray diffractometers, is calibrated. Verify that the experimental protocol (see Experimental Protocol: XRD Measurement) is being followed correctly, especially regarding sample preparation and the number of peaks analyzed to account for texture.[\[4\]](#) Cross-verify with another method like metallographic analysis if possible, although XRD is generally more accurate for levels below 15%.[\[8\]](#)
- Step 2: Review Carburizing and Quench Parameters
  - Question: Were the process parameters for the heat treatment cycle correctly executed?
  - Action: Audit the furnace logs. Confirm that the carburizing temperature, time, and carbon potential were within the specified limits. An excessively high carbon potential is a common cause of high retained austenite.[\[5\]](#) Also, verify the quench oil temperature and agitation rate to ensure the cooling was adequate.
- Step 3: Verify Material Composition
  - Question: Does the steel composition match the specification?
  - Action: Perform a chemical analysis of the raw material. Higher than specified levels of austenite-stabilizing elements like nickel and manganese can significantly increase the amount of retained austenite even with a correct carburizing cycle.[\[1\]](#)[\[9\]](#)
- Step 4: Evaluate Post-Quench Delay (Austenite Stabilization)
  - Question: Was there a significant delay between quenching and subsequent sub-zero or tempering treatments?
  - Action: Review the process logs to determine the time between quenching and the next step. Delays can stabilize the austenite, making it more difficult to transform. If a delay is unavoidable, a lower sub-zero treatment temperature may be necessary to overcome the stabilization.[\[6\]](#)[\[10\]](#)

- Step 5: Implement Corrective Actions
  - Introduce or Optimize Sub-Zero Treatment: If not already in use, implementing a sub-zero or cryogenic treatment is the most effective way to transform retained austenite into **martensite**.[\[11\]](#)
  - Adjust Tempering Parameters: Tempering can also reduce retained austenite, though the transformation product may be bainite instead of **martensite** depending on the temperature. Multiple tempering cycles can be more effective than a single, longer cycle.[\[5\]](#)
  - Modify Carburizing Cycle: If post-treatment options are limited, reduce the carbon potential during the carburizing cycle. This will lower the surface carbon content and raise the  $M_f$  temperature, resulting in less retained austenite after quenching.[\[8\]](#)

## Data Presentation: Influence of Process Parameters on Retained Austenite

The following tables summarize quantitative data on how various process parameters affect the final retained austenite content in different steels.

Table 1: Effect of Tempering Temperature on Retained Austenite

Steel Grade	Condition	Tempering Temperature (°C)	Retained Austenite (vol. %)
M42 High-Speed Steel	As-Quenched	200	27.99
M42 High-Speed Steel	Tempered	550	~12 (approx. lowest point)
M42 High-Speed Steel	Tempered	700	10.04
20NiCrMo7 Bearing Steel	Carburized (Sample #1)	180 (Primary Temper)	25.9 - 30.9
20NiCrMo7 Bearing Steel	Re-tempered (Sample #2)	260	3.8 - 11.4
20NiCrMo7 Bearing Steel	Re-tempered (Sample #3)	290	1.1 - 2.7

Data sourced from references[5][7].

Table 2: Effect of Sub-Zero Treatment and Stabilization Time on Retained Austenite Transformation

Steel Grade	Delay Before Sub-Zero (-180°C)	% of Retained Austenite Transformed
SAE 52100	5 minutes	~70%
SAE 52100	50 hours	~30%
SAE 8620	2 minutes	RA reduced from 35% to 5%
SAE 8620	168 hours (7 days)	RA reduced from 35% to 6%

Data sourced from references[6][10]. Note: For SAE 8620, the sub-zero treatment was at -120°C, which was sufficient to overcome stabilization.

Table 3: Influence of Carburizing Parameters and Nickel Content on Retained Austenite

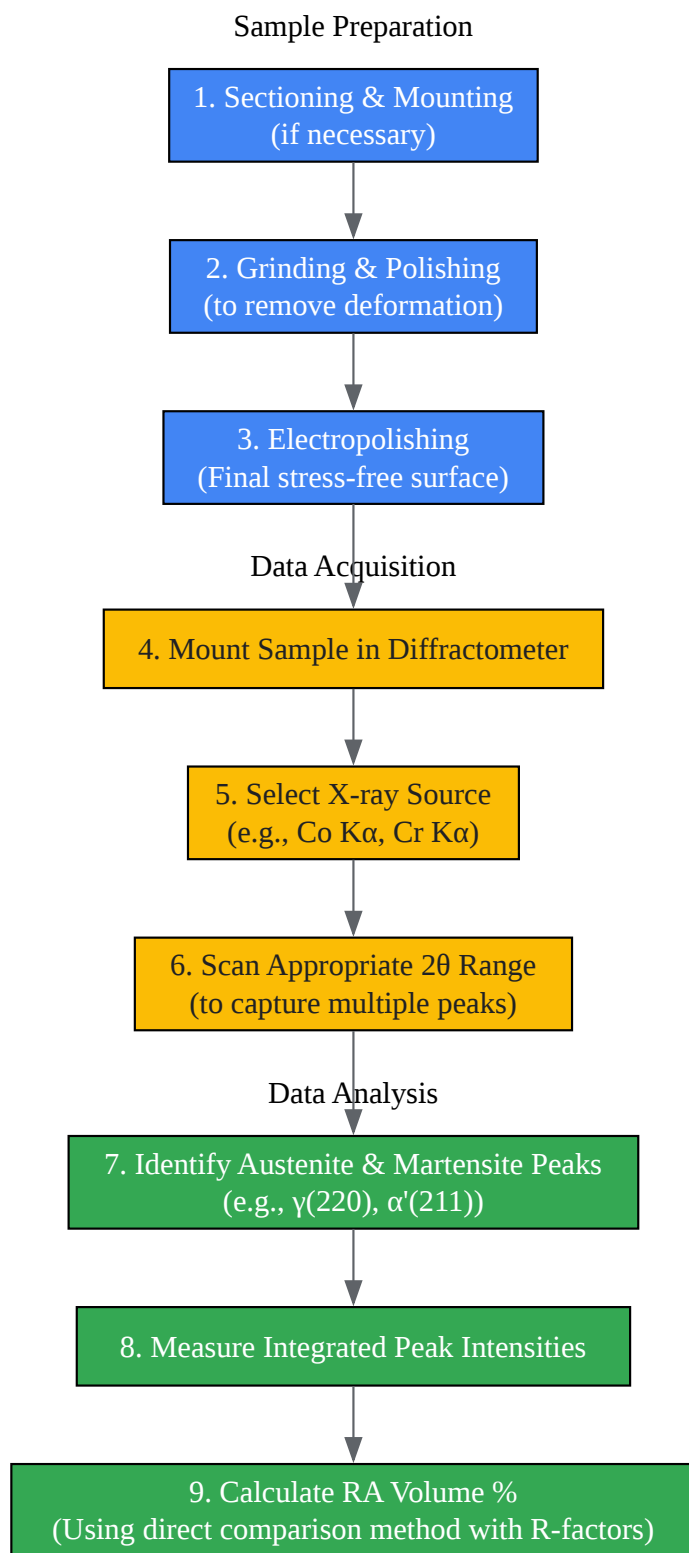
Steel Grade	Carburizing Temp (°C)	Carbon Potential (%)	Nickel Content (wt. %)	Surface Retained Austenite (vol. %)
SAE 8620	927	0.9	~0.55	~22
SAE 8620	954	1.2	~0.55	~38
1.7243	Vacuum Carburized	-	~0	~10
1.5920	Vacuum Carburized	-	~2.0	~15
1.3532	Vacuum Carburized	-	~3.8	~20
4120	Gas Carburized	-	0.13	15.2
4820	Gas Carburized	-	3.38	20.2
EN 30B	Gas Carburized	-	4.15	34.2

Data sourced from references[\[1\]](#)[\[5\]](#).

## Experimental Protocols

Protocol: Measurement of Retained Austenite using X-Ray Diffraction (XRD)

This protocol outlines the key steps for quantifying retained austenite in steel samples in accordance with standards like ASTM E975.[\[9\]](#)



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